[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine
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Overview
Description
[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between the pyridine ring and the trifluoromethyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents.
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds.
Industry:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action for [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine is not well-documented. the presence of the trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological targets. The iodine atom can also participate in various chemical reactions, potentially altering the compound’s activity.
Comparison with Similar Compounds
2-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the methylamine group.
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Contains a piperazine ring instead of a methylamine group.
Uniqueness: The presence of both iodine and trifluoromethyl groups in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine makes it unique compared to other pyridine derivatives
Properties
Molecular Formula |
C7H6F3IN2 |
---|---|
Molecular Weight |
302.04 g/mol |
IUPAC Name |
[2-iodo-6-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)5-1-4(3-12)2-6(11)13-5/h1-2H,3,12H2 |
InChI Key |
RNHIJFFOGSJDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)CN |
Origin of Product |
United States |
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